
Aluminum difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum difluoride is an inorganic compound with the chemical formula AlF₂. It is a colorless solid that is primarily used in various industrial applications. This compound is known for its role in the production of aluminum and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum difluoride can be synthesized through several methods. One common method involves the reaction of aluminum chloride with hydrogen fluoride gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion:
AlCl3+2HF→AlF2+3HCl
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of aluminum production. The process involves the treatment of aluminum-containing ores with hydrofluoric acid, resulting in the formation of this compound along with other fluoride compounds.
Chemical Reactions Analysis
Types of Reactions: Aluminum difluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum trifluoride.
Reduction: It can be reduced to elemental aluminum under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine at high temperatures.
Reduction: Typically involves a reducing agent like hydrogen gas or carbon at elevated temperatures.
Substitution: Involves halide exchange reactions with compounds like sodium chloride or potassium fluoride.
Major Products Formed:
Oxidation: Aluminum trifluoride (AlF₃)
Reduction: Elemental aluminum (Al)
Substitution: Various aluminum halides depending on the halide used
Scientific Research Applications
Aluminum difluoride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of aluminum and other metal alloys, as well as in the manufacturing of ceramics and glass.
Mechanism of Action
The mechanism of action of aluminum difluoride involves its ability to interact with various molecular targets. In biological systems, this compound can bind to and activate heterotrimeric G proteins, which play a crucial role in signal transduction pathways. This interaction is useful for studying G protein activation and understanding the biochemical mechanisms of GTP hydrolysis.
Comparison with Similar Compounds
- Aluminum trifluoride (AlF₃)
- Aluminum chloride (AlCl₃)
- Aluminum bromide (AlBr₃)
Comparison:
- Aluminum trifluoride: Unlike aluminum difluoride, aluminum trifluoride is more stable and commonly used in the aluminum industry to lower the melting point of electrolytes.
- Aluminum chloride: Aluminum chloride is more reactive and widely used as a catalyst in organic synthesis, whereas this compound is less reactive.
- Aluminum bromide: Aluminum bromide has similar properties to aluminum chloride but is less commonly used due to its higher cost and reactivity.
This compound stands out due to its unique combination of stability and reactivity, making it valuable in specific industrial and research applications.
Properties
CAS No. |
21559-03-5 |
|---|---|
Molecular Formula |
AlF2+ |
Molecular Weight |
64.978345 g/mol |
IUPAC Name |
aluminum;difluoride |
InChI |
InChI=1S/Al.2FH/h;2*1H/q+3;;/p-2 |
InChI Key |
YAJPUARGFYCJEN-UHFFFAOYSA-L |
Canonical SMILES |
[F-].[F-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
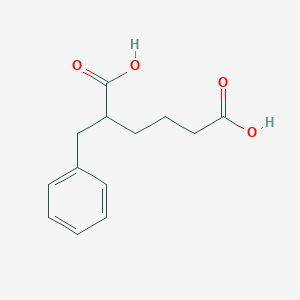
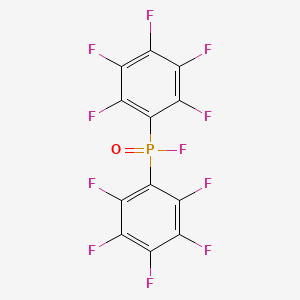


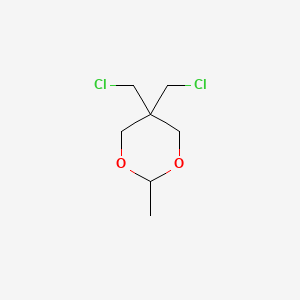
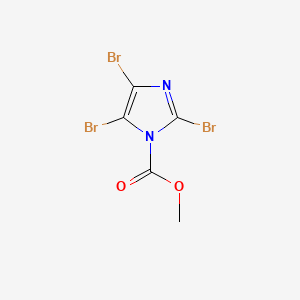
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
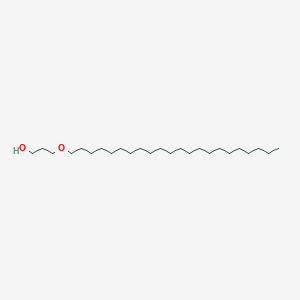
![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)

![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)

